N-butylbutanamide

Description

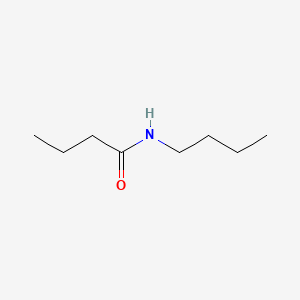

Structure

3D Structure

Properties

IUPAC Name |

N-butylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-5-7-9-8(10)6-4-2/h3-7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGWNDLRYDTKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324517 | |

| Record name | N-butylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-16-1 | |

| Record name | n-Butylbutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-butyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS6CC52G56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-butylbutanamide

This technical guide provides a comprehensive overview of N-butylbutanamide, including its chemical identifiers, physical properties, and representative experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

This compound is a chemical compound classified as a secondary amide. Its unique Chemical Abstracts Service (CAS) number is 10264-16-1 .[1] The compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

Key Identifiers:

-

IUPAC Name : this compound[1]

-

Molecular Formula : C₈H₁₇NO[1]

-

Canonical SMILES : CCCCNC(=O)CCC[1]

-

InChI Key : QJGWNDLRYDTKEI-UHFFFAOYSA-N[1]

A comprehensive list of synonyms and alternative identifiers is provided in the table below.

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 10264-16-1 | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Molecular Formula | C₈H₁₇NO | [1] |

| Physical Form | Solid | |

| InChI Key | QJGWNDLRYDTKEI-UHFFFAOYSA-N | [1] |

| UNII | SS6CC52G56 | [1] |

| DSSTox Substance ID | DTXSID60324517 |[1] |

Table 2: Synonyms and Alternative Names

| Synonym |

|---|

| Butanamide, N-butyl- |

| N-butylbutyramide |

| N-(n-Butyl)butyramide |

| NSC-406905 |

| UNII-SS6CC52G56 |

| SCHEMBL295180 |

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific research. The following sections describe methodologies for the synthesis and analysis of this compound.

This protocol describes a general method for the synthesis of this compound from butanoyl chloride and n-butylamine. This is a standard amidation reaction.[2]

Materials:

-

n-Butylamine

-

Butanoyl chloride

-

Anhydrous diethyl ether (or a similar aprotic solvent)

-

Triethylamine (or another non-nucleophilic base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve n-butylamine and triethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of butanoyl chloride in anhydrous diethyl ether to the cooled amine solution via an addition funnel over 30-60 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

-

The crude product can be further purified by distillation or recrystallization.

The stability of the amide bond can be investigated through hydrolysis under acidic or basic conditions. This protocol provides a general method for acidic hydrolysis.

Materials:

-

This compound

-

6 M Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Place this compound in a round-bottom flask.

-

Add an excess of 6 M HCl.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The products, butanoic acid and butylamine hydrochloride, can be isolated and analyzed using standard analytical techniques such as NMR or GC-MS.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to this compound.

Caption: A flowchart illustrating the general workflow for the synthesis of this compound.

Caption: The acid-catalyzed hydrolysis pathway of this compound.

Caption: Key identifiers and their relationship to this compound.

References

physical and chemical properties of N-butylbutanamide

This technical guide provides a comprehensive overview of the physical and chemical properties of N-butylbutanamide, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and visualizes fundamental processes related to this compound.

Chemical Identity and Physical Properties

This compound, also known as N-butylbutyramide, is a secondary amide with the molecular formula C8H17NO.[1] It consists of a butyl group attached to the nitrogen atom of a butanamide moiety.

Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 10264-16-1 | [1] |

| Molecular Formula | C8H17NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Canonical SMILES | CCCCNC(=O)CCC | [1] |

| InChI | InChI=1S/C8H17NO/c1-3-5-7-9-8(10)6-4-2/h3-7H2,1-2H3,(H,9,10) | [1] |

| InChIKey | QJGWNDLRYDTKEI-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Type | Reference |

| Molecular Weight | 143.23 g/mol | Computed | [1] |

| XLogP3 | 1.6 | Computed | [1] |

| Topological Polar Surface Area | 29.1 Ų | Computed | [1] |

| Kovats Retention Index | 1228 (Standard non-polar) | Experimental | [1] |

| Monoisotopic Mass | 143.131014166 Da | Computed | [1] |

Chemical Properties and Reactivity

Amides are generally stable functional groups due to resonance stabilization between the nitrogen lone pair and the carbonyl group.[2] This imparts a partial double bond character to the C-N bond, reducing the electrophilicity of the carbonyl carbon.[2]

Hydrolysis

This compound is stable under neutral conditions but can be hydrolyzed to butanoic acid and butylamine under acidic or basic conditions.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[2]

-

Acid-Catalyzed Hydrolysis: Requires a strong acid catalyst (e.g., H₂SO₄) and heat. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of butylamine.

-

Base-Catalyzed Hydrolysis: Involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then eliminates the butylamide anion.

Thermal Decomposition

When subjected to high temperatures in an inert atmosphere (e.g., 250°C), analogous amides like N-ethylbutanamide undergo thermal decomposition.[2] The primary decomposition pathway is believed to be a radical-mediated cleavage of the carbon-nitrogen bond, leading to the formation of smaller, stable fragments such as nitriles and alkenes.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These are generalized protocols based on standard organic chemistry techniques for amides.

Synthesis of this compound

This compound can be synthesized via the nucleophilic addition-elimination reaction between butanoyl chloride and butylamine.[3][4]

Materials:

-

Butanoyl chloride

-

n-Butylamine

-

Anhydrous diethyl ether (or similar inert solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add butanoyl chloride (1.0 equivalent), dissolved in anhydrous diethyl ether, to the stirred amine solution via the dropping funnel. A white precipitate (butylammonium chloride) will form.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Caption: Synthesis Workflow for this compound.

Purification

The crude product from the synthesis can be purified by vacuum distillation.

Procedure:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Heat the flask gently to distill the product at its boiling point under the reduced pressure.

-

Collect the fraction corresponding to pure this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A general protocol for analyzing this compound by GC-MS would involve:

-

Column: A non-polar capillary column (e.g., SE-30 or similar).[5]

-

Injector Temperature: ~250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium or Hydrogen.

-

MS Detector: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic peaks for the two butyl chains. The protons on the carbons alpha to the nitrogen and the carbonyl group would be the most deshielded.

-

¹³C NMR: The spectrum would display 8 distinct carbon signals, with the carbonyl carbon appearing furthest downfield (~170-180 ppm).

Biological Activity and Signaling Pathways

As of the latest literature search, there is no specific information available regarding the biological activity or any associated signaling pathways for this compound. Research on related compounds, such as derivatives of n-butylphthalide, has shown some biological activity, but this cannot be directly extrapolated to this compound.[6]

Safety and Handling

This compound is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Statements:

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be followed when handling this compound.

Caption: General Mechanism of Acid-Catalyzed Amide Hydrolysis.

References

- 1. This compound | C8H17NO | CID 347960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Butanamide, N-ethyl- [webbook.nist.gov]

- 6. Sciencemadness Discussion Board - N-Butylamine - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide on N-butylbutanamide: Molecular Weight and Formula

This technical guide provides a detailed overview of the molecular formula and molecular weight of N-butylbutanamide, intended for researchers, scientists, and professionals in drug development.

Molecular Information

This compound is a chemical compound with the IUPAC name this compound. Its molecular structure and properties are fundamental to its application in various scientific fields.

Data Presentation

The quantitative data for this compound is summarized in the table below for clarity and ease of comparison.

| Property | Value |

| Molecular Formula | C₈H₁₇NO[1] |

| Molar Mass | 143.23 g/mol |

| ** IUPAC Name** | This compound[1] |

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u)[2][3][4][5], Nitrogen (14.007 u)[4][6][7], and Oxygen (15.999 u)[4][8][9][10][11][12].

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

A standard method for determining the molecular weight of a compound like this compound is through mass spectrometry.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique where the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a magnetic or electric field within the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak (M+), which corresponds to the intact molecule, providing its molecular weight. The fragmentation pattern can also be used to elucidate the structure of the molecule.

Workflow Diagram

The logical workflow for identifying and characterizing this compound is illustrated below.

References

- 1. This compound | C8H17NO | CID 347960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrogen - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. ptable.com [ptable.com]

- 5. ptable.com [ptable.com]

- 6. Interactive Periodic Table of Elements | Fisher Scientific [fishersci.com]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. princeton.edu [princeton.edu]

- 10. echemi.com [echemi.com]

- 11. quora.com [quora.com]

- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

The Solubility Profile of N-butylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-butylbutanamide. In the absence of specific quantitative experimental data in publicly available literature, this document outlines the predicted solubility of this compound in a range of common solvents based on established principles of organic chemistry. Furthermore, it details a robust experimental protocol for the precise determination of its solubility, providing researchers with the necessary methodology to generate quantitative data for critical applications in pharmaceutical and chemical research.

Predicted Solubility of this compound

This compound is a secondary amide with a molecular structure that dictates its interaction with various solvents. The presence of a polar amide group, capable of both donating and accepting hydrogen bonds, is contrasted by the presence of two nonpolar butyl groups. This duality suggests a nuanced solubility profile.[1][2] Generally, the solubility of amides decreases as the carbon chain length increases.[3]

The predicted qualitative solubility of this compound in a variety of solvent classes is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The amide group can form hydrogen bonds with protic solvents; however, the two butyl groups contribute significant hydrophobic character, likely limiting solubility in water.[1][2][3] Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H group of the amide.[4][5] The overall polarity of this compound is compatible with these solvents. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The nonpolar alkyl chains will have favorable van der Waals interactions with nonpolar solvents, but the highly polar amide group will be difficult to solvate, leading to low solubility. |

| Acidic (Aqueous) | 5% Hydrochloric Acid | Sparingly Soluble | Amides are very weak bases and are generally not protonated by dilute mineral acids.[6] Therefore, a significant increase in solubility compared to water is not expected. |

| Basic (Aqueous) | 5% Sodium Hydroxide | Sparingly Soluble | The N-H proton of a secondary amide is not significantly acidic and will not be deprotonated by a dilute base.[6] Therefore, solubility is not expected to increase. |

Experimental Determination of Solubility

To obtain precise quantitative data on the solubility of this compound, a systematic experimental approach is required. The following protocol outlines a reliable method for determining solubility in various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved solid, centrifuge the withdrawn sample or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the saturated solution sample and the standard solutions using a suitable analytical technique such as HPLC or GC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

N-Butylbutanamide: A Technical Guide to Hazards, Toxicity, and Risk Assessment

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

N-butylbutanamide (CAS No. 10264-16-1) is a chemical compound for which publicly available toxicological data is limited. This technical guide provides a comprehensive overview of the known hazards associated with this compound, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Due to the scarcity of quantitative toxicity data, this document also outlines the necessary experimental protocols and a logical framework for a thorough toxicological assessment. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling of this compound and to highlight critical data gaps that require further investigation.

Chemical Identification and Physical Properties

This compound is a secondary amide with the molecular formula C8H17NO.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10264-16-1 |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| Synonyms | N-butylbutyramide, Butanamide, N-butyl- |

Hazard Identification and Classification

The primary source of hazard information for this compound comes from notifications to the European Chemicals Agency (ECHA) under the GHS classification system. The compound is classified as an irritant for the skin, eyes, and respiratory system.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Data sourced from the ECHA C&L Inventory.[1]

Toxicological Data

A comprehensive literature search of scholarly articles, toxicological databases, and safety data sheets reveals a significant lack of quantitative toxicological data for this compound.

-

Acute Toxicity: No data available (e.g., LD50, LC50).

-

Repeated Dose Toxicity: No data available.

-

Genotoxicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive and Developmental Toxicity: No data available.

The absence of this data necessitates a cautious approach to the handling and use of this compound, treating it as a substance with unknown long-term health effects.

Proposed Toxicological Assessment Workflow

Given the limited data, a structured approach is required to fully characterize the toxicological profile of this compound. The following workflow outlines a logical progression for such an assessment.

Caption: Logical workflow for the toxicological assessment of this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, standardized OECD guidelines provide the framework for conducting such studies.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test is a validated alternative to animal testing for skin irritation.

Methodology:

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

This compound is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

After exposure, the test chemical is removed by washing.

-

The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

-

-

Endpoint Measurement: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.

-

Classification: A substance is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.

Caption: Experimental workflow for an in vitro skin irritation test (OECD 439).

Structure-Activity Relationship (SAR) Considerations

While no specific SAR studies for this compound were identified, the toxicological profile of amides can be influenced by factors such as the length of the alkyl chains and the degree of substitution on the nitrogen atom. Generally, amides are relatively stable compounds, but they can be hydrolyzed in vivo to their corresponding carboxylic acids and amines. The toxicity of the parent amide may, therefore, be related to the toxicity of its potential metabolites (in this case, butyric acid and n-butylamine).

Conclusion and Recommendations

This compound is classified as a skin, eye, and respiratory irritant. Beyond these classifications, there is a significant lack of data on its toxicological properties. For professionals in research and drug development, this necessitates:

-

Strict adherence to safety protocols: Use of appropriate personal protective equipment (gloves, safety glasses, and respiratory protection if aerosols are generated) is mandatory.

-

Avoidance of exposure: All handling should be conducted in well-ventilated areas, preferably within a fume hood.

-

Further research: To enable a comprehensive risk assessment, the following studies are recommended:

-

In vitro genotoxicity screening (e.g., Ames test).

-

Acute toxicity studies via oral, dermal, and inhalation routes.

-

A 28-day repeated dose toxicity study to identify potential target organs for systemic toxicity.

-

Until such data becomes available, this compound should be treated as a substance with unknown systemic and long-term toxicity.

References

A Technical Guide to the Thermal Decomposition of N-butylbutanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-butylbutanamide is a secondary amide that finds applications in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing reaction conditions, and predicting potential degradation products in pharmaceutical and industrial processes. This document outlines the predicted decomposition mechanisms, key analytical techniques for investigation, and expected data signatures.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through two primary competing pathways, characteristic of many aliphatic amides: a concerted, non-radical retro-ene reaction and a radical-mediated fragmentation.

Retro-Ene Elimination (Six-Membered Transition State)

This pathway involves a six-membered cyclic transition state, leading to the formation of but-1-ene and butanamide. This is often the dominant pathway at lower temperatures in the gas phase.

-

Mechanism: The hydrogen atom on the β-carbon of the N-butyl group is transferred to the carbonyl oxygen, leading to the cleavage of the C-N bond and the formation of a C=C double bond.

Radical Scission

At higher temperatures, homolytic cleavage of the C-N or C-C bonds can occur, initiating a free-radical chain reaction. This leads to a more complex mixture of smaller hydrocarbon and nitrogen-containing products.

-

Initiation: Cleavage of the weakest bonds, typically the C-N bond or the C-C bond alpha to the carbonyl group.

-

Propagation: Radical species can abstract hydrogen atoms or undergo further fragmentation.

-

Termination: Combination or disproportionation of radical species.

Below is a diagram illustrating the proposed primary decomposition pathway via a retro-ene mechanism.

Caption: Proposed retro-ene decomposition of this compound.

Quantitative Data Summary

While specific experimental values for this compound are not available, the following table outlines the typical data that would be collected and the expected ranges for similar aliphatic amides.

| Parameter | Technique | Expected Value/Range | Notes |

| Decomposition Onset (Tonset) | TGA | 250 - 350 °C | Dependent on heating rate and atmosphere. |

| Temperature of Max Decomposition Rate (Tmax) | TGA/DTG | 300 - 400 °C | The peak of the derivative weight loss curve. |

| Mass Loss | TGA | >95% | Assumes complete volatilization or decomposition. |

| Enthalpy of Decomposition (ΔHd) | DSC | Varies | Can be endothermic or exothermic depending on the mechanism. |

| Activation Energy (Ea) | TGA (Multiple Heating Rates) | 150 - 250 kJ/mol | Calculated using methods like Kissinger or Ozawa-Flynn-Wall. |

| Primary Products | GC-MS, Py-GC-MS | But-1-ene, Butanamide | From the retro-ene mechanism. |

| Secondary Products | GC-MS, Py-GC-MS | Butane, Butyl Amine, CO, etc. | From radical fragmentation at higher temperatures. |

Experimental Protocols

A thorough investigation of the thermal decomposition of this compound would involve a combination of thermoanalytical and spectrometric techniques.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature range.

-

Methodology:

-

A small, accurately weighed sample (2-5 mg) of this compound is placed in an inert TGA pan (e.g., alumina).

-

The sample is heated from ambient temperature to ~600 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is recorded as a function of temperature.

-

The onset temperature of decomposition, the temperature of maximum weight loss, and the total mass loss are determined from the TGA and derivative thermogravimetry (DTG) curves.

-

Kinetic parameters (e.g., activation energy) can be calculated by comparing the results from different heating rates.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal decomposition.

-

Methodology:

-

A small, accurately weighed sample (1-3 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The differential heat flow to the sample and reference is measured as a function of temperature.

-

Endothermic or exothermic peaks corresponding to melting and decomposition are identified, and the enthalpy changes (ΔH) are calculated.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile decomposition products.

-

Methodology:

-

A microgram-scale sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a series of specific temperatures (e.g., 300 °C, 400 °C, 500 °C) to induce thermal decomposition.

-

The resulting volatile fragments are swept by a carrier gas (e.g., helium) directly into the injection port of a gas chromatograph.

-

The GC separates the individual components of the decomposition mixture.

-

The separated components are then introduced into a mass spectrometer, which provides mass spectra for their identification by comparison with spectral libraries and fragmentation patterns.

-

The following diagram illustrates the general experimental workflow for analyzing the thermal decomposition.

Caption: Experimental workflow for thermal decomposition analysis.

Conclusion

The thermal decomposition of this compound is predicted to be a complex process involving competing retro-ene elimination and radical scission pathways. A comprehensive analytical approach employing TGA, DSC, and Py-GC-MS is essential for elucidating the precise decomposition temperatures, kinetic parameters, and product distributions. The methodologies and expected outcomes detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the thermal stability of this compound and related compounds.

Spectroscopic Profile of N-butylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-butylbutanamide (C8H17NO), a secondary amide. Due to the limited availability of experimentally-derived public data for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. This information is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the analysis of its structural features and comparison with spectroscopic data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.5 | Broad Singlet | 1H | N-H |

| ~ 3.20 | Quartet | 2H | -NH-CH₂ -CH₂-CH₂-CH₃ |

| ~ 2.15 | Triplet | 2H | -CO-CH₂ -CH₂-CH₃ |

| ~ 1.65 | Sextet | 2H | -CO-CH₂-CH₂ -CH₃ |

| ~ 1.50 | Sextet | 2H | -NH-CH₂-CH₂ -CH₂-CH₃ |

| ~ 1.35 | Sextet | 2H | -NH-CH₂-CH₂-CH₂ -CH₃ |

| ~ 0.92 | Triplet | 3H | -CO-CH₂-CH₂-CH₃ |

| ~ 0.90 | Triplet | 3H | -NH-CH₂-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 173 | C =O |

| ~ 39 | -NH-CH₂ - |

| ~ 38 | -CO-CH₂ - |

| ~ 32 | -NH-CH₂-CH₂ - |

| ~ 20 | -NH-CH₂-CH₂-CH₂ - |

| ~ 19 | -CO-CH₂-CH₂ - |

| ~ 14 | -NH-CH₂-CH₂-CH₂-CH₃ |

| ~ 13.5 | -CO-CH₂-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3300 | Strong, Broad | N-H Stretch |

| ~ 2960, 2870 | Strong | C-H Stretch (Aliphatic) |

| ~ 1640 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-H Bend (Amide II) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragmentation |

| 143 | [M]⁺ (Molecular Ion) |

| 100 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 86 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 72 | [CH₃CH₂CH₂CONH₂]⁺ (McLafferty rearrangement) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 44 | [CONH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These represent standard procedures that can be applied to a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) system.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.

-

The ion source and transfer line temperatures should be maintained at appropriate levels (e.g., 200-250 °C) to ensure vaporization without thermal decomposition.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflows for IR and Mass Spectrometry analyses.

The Pivotal Role of the Amide Functional Group in N-Butylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylbutanamide, a secondary amide, possesses a simple yet functionally significant chemical structure. At its core lies the amide functional group (-CONH-), a ubiquitous moiety in both biological systems and synthetic chemistry. This technical guide delves into the multifaceted role of the amide group in defining the physicochemical properties, reactivity, and potential biological applications of this compound. Understanding the intricacies of this functional group is paramount for its potential application in medicinal chemistry and materials science.

Physicochemical and Computed Properties of this compound

The amide functional group profoundly influences the physical and chemical characteristics of this compound. The polarity of the C=O and N-H bonds, along with the potential for hydrogen bonding, dictates its solubility and boiling point. A summary of its key computed and experimental properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H17NO | PubChem[1] |

| Molecular Weight | 143.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10264-16-1 | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Kovats Retention Index | 1228 (Standard non-polar) | PubChem[1] |

The Amide Functional Group: A Hub of Reactivity and Interaction

The chemical behavior of this compound is largely dictated by its central amide linkage. This group's unique electronic and structural features confer a specific set of reactive properties and intermolecular interactions.

Resonance and Polarity

The amide functional group is a resonance hybrid, with delocalization of the nitrogen's lone pair of electrons across the N-C-O system. This resonance has several important consequences:

-

Planarity: The C-N bond has partial double bond character, leading to restricted rotation and a planar geometry of the amide group.

-

Reduced Basicity: The delocalization of the nitrogen's lone pair makes it significantly less basic compared to amines.

-

Polarity: The resonance contributes to a significant dipole moment, with the oxygen atom being electron-rich and the nitrogen atom being partially positive.

Hydrogen Bonding

The presence of an N-H proton and a carbonyl oxygen allows this compound to act as both a hydrogen bond donor and acceptor. This ability to form intermolecular hydrogen bonds is responsible for its relatively high boiling point compared to non-hydrogen bonding compounds of similar molecular weight.[2][3] The interaction with water molecules via hydrogen bonding also influences its solubility.[2][4]

Chemical Reactivity

The amide bond in this compound is relatively stable, a key feature in many pharmaceuticals and biomolecules. However, it can undergo specific chemical transformations, primarily hydrolysis.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide bond can be cleaved to yield butanoic acid and a butylammonium salt. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under strong basic conditions with heating, this compound can be hydrolyzed to form a butanoate salt and butylamine. This reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of butanoyl chloride with butylamine.[5]

Materials:

-

Butanoyl chloride

-

n-Butylamine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (2 equivalents) in 100 mL of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add butanoyl chloride (1 equivalent) dissolved in 50 mL of anhydrous diethyl ether to the stirred solution of n-butylamine over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water and 50 mL of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic absorption band is expected in the region of 3300-3500 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, intense absorption should appear between 1630 and 1680 cm⁻¹.[6]

-

N-H Bend (Amide II band): An absorption band is expected around 1550 cm⁻¹.

-

-

¹H NMR Spectroscopy:

-

N-H Proton: A broad signal is expected, with its chemical shift dependent on concentration and solvent.

-

Alkyl Chains: The protons of the two butyl groups will appear as a series of multiplets in the upfield region (typically 0.8-3.5 ppm). The protons on the carbon adjacent to the nitrogen (N-CH₂) and the carbon adjacent to the carbonyl group (C=O-CH₂) will be the most downfield among the alkyl signals.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the range of 170-180 ppm.

-

Alkyl Carbons: The carbons of the butyl groups will appear in the upfield region of the spectrum.

-

Potential Role in Drug Development

While this compound itself is not extensively studied as a bioactive molecule, the amide functional group is a cornerstone of medicinal chemistry. Furthermore, short-chain fatty acid amides have garnered interest for their diverse biological activities.

The Amide as a Pharmacophore

The amide bond is a key structural feature in a vast number of approved drugs. Its stability and ability to participate in hydrogen bonding allow it to act as a crucial linker and recognition element for biological targets.

Analogies to Bioactive Short-Chain Fatty Acid Amides

Numerous studies have demonstrated the biological potential of short-chain fatty acid amides. These compounds have been shown to exhibit a range of activities, including:

-

Antimicrobial and Antifungal Activity: Fatty acid amides have been synthesized and shown to possess significant activity against various pathogenic bacteria and fungi.[7][8]

-

Anticancer Properties: Certain fatty acid amides have demonstrated the ability to induce apoptosis in cancer cell lines.

-

Neurological Effects: Short-chain fatty acids, the precursors to these amides, are known to have effects on the central nervous system.[9]

Given these precedents, this compound represents a simple, synthetically accessible scaffold that could be a starting point for the development of novel therapeutic agents. A logical next step would be to subject it to a battery of biological screens to elucidate its potential bioactivity.

Visualizations

Synthesis of this compound

References

- 1. This compound | C8H17NO | CID 347960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Short-Chain Fatty Acids Derived from Gut Microbiota in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-butylbutanamide from Butanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-butylbutanamide, a secondary amide, through the nucleophilic acyl substitution reaction of butanoyl chloride with n-butylamine. The methodology presented is based on established principles of amide bond formation from acyl chlorides and primary amines. This process is fundamental in organic synthesis and particularly relevant in the development of pharmaceuticals and other bioactive molecules where the amide functional group is a common structural motif. Included are the reaction mechanism, a step-by-step experimental protocol, a summary of key quantitative data, and characterization details for the synthesized compound.

Introduction

The synthesis of amides is a cornerstone of modern organic chemistry. The reaction between an acyl chloride and a primary amine is a robust and efficient method for forming the amide linkage. This reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The high reactivity of the acyl chloride makes the reaction rapid, often proceeding to completion at room temperature.[2]

This compound is a simple N-substituted amide, and its synthesis serves as an excellent model for more complex amide bond formations. Understanding the protocol for its synthesis provides a foundational methodology applicable to a wide range of substrates in medicinal chemistry and materials science.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

CH₃CH₂CH₂COCl + 2 CH₃CH₂CH₂CH₂NH₂ → CH₃CH₂CH₂CONHCH₂CH₂CH₂CH₃ + CH₃CH₂CH₂CH₂NH₃⁺Cl⁻

The reaction proceeds through a nucleophilic addition of the n-butylamine to the electrophilic carbonyl carbon of butanoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. A second equivalent of the amine acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium salt.[1][3]

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of amides from acid chlorides and amines.[2]

Materials:

-

Butanoyl chloride (C₄H₇ClO, MW: 106.55 g/mol )

-

n-Butylamine (C₄H₁₁N, MW: 73.14 g/mol )

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Equipment for filtration and solvent evaporation (rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-butylamine (2.0 equivalents) in anhydrous dichloromethane (40 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Acyl Chloride: Add butanoyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₇NO | [4] |

| Molecular Weight | 143.23 g/mol | [4] |

| Appearance | Solid | |

| Boiling Point | 230-231 °C (predicted) | |

| Melting Point | Not reported | |

| Yield | Typically high, dependent on specific conditions | |

| ¹H NMR (CDCl₃, δ) | Predicted: ~0.9 (t, 6H), ~1.2-1.6 (m, 8H), ~2.1 (t, 2H), ~3.2 (q, 2H), ~5.5 (br s, 1H) | |

| ¹³C NMR (CDCl₃, δ) | Predicted: ~13.8, ~19.2, ~20.1, ~31.7, ~38.9, ~39.5, ~173.0 | |

| IR (cm⁻¹) | Predicted: ~3300 (N-H stretch), ~2960, 2870 (C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |

Note: Predicted spectroscopic data is based on typical chemical shifts for similar structures.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Butanoyl chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

n-Butylamine is flammable and corrosive. Handle with care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.

Conclusion

The synthesis of this compound from butanoyl chloride and n-butylamine is a straightforward and efficient process that exemplifies a fundamental reaction in organic chemistry. The provided protocol offers a reliable method for obtaining this amide, which can be adapted for the synthesis of a diverse range of related compounds. The characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

Application Notes and Protocols for the Laboratory Preparation of N-butylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-butylbutanamide, a chemical intermediate relevant in various research and development applications. The methods outlined below are standard laboratory procedures for amide bond formation.

Introduction

This compound is an N-substituted amide. The synthesis of amides is a fundamental transformation in organic chemistry, crucial for the construction of peptides, pharmaceuticals, and polymers. The most common and reliable methods for preparing amides in a laboratory setting involve the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride, or the direct coupling of a carboxylic acid and an amine using a dehydrating agent.[1][2] This document details two primary protocols for the preparation of this compound: one from butanoyl chloride and butylamine, and another from butanoic acid and butylamine using a coupling agent.

Method 1: Synthesis from Butanoyl Chloride and Butylamine

This is a rapid and often high-yielding method based on the nucleophilic acyl substitution reaction between an acyl chloride and an amine.[3] The high reactivity of the acyl chloride allows the reaction to proceed readily.

Experimental Protocol

-

Reactant Preparation : In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether. A tertiary amine base like triethylamine (1.1 equivalents) is often added to neutralize the hydrochloric acid byproduct.[3]

-

Reaction Setup : Cool the flask in an ice bath to 0 °C.

-

Addition of Acyl Chloride : Slowly add a solution of butanoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution via the dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup and Isolation :

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification : The crude product can be purified by vacuum distillation or recrystallization, if it is a solid at room temperature.

Logical Workflow for Synthesis from Butanoyl Chloride

References

N-Butylbutanamide: Application Notes and Protocols for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylbutanamide, a secondary amide, presents itself as a potential high-boiling point, polar aprotic solvent for a variety of organic reactions. While specific literature on its use as a primary solvent is limited, its structural similarity to widely used amide solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) suggests its applicability in reactions requiring elevated temperatures and good solubility for polar and nonpolar reactants. This document provides an overview of its properties, potential applications, and generalized protocols where it could serve as a viable alternative solvent.

Physicochemical Properties and Advantages

The utility of a solvent is largely dictated by its physical properties. This compound possesses a high boiling point, which can be advantageous for reactions requiring significant thermal energy. A comparison with other common amide solvents is presented below.

| Property | This compound | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N-Methyl-2-pyrrolidone (NMP) |

| Molecular Formula | C₈H₁₇NO[1] | C₃H₇NO | C₄H₉NO | C₅H₉NO[2] |

| Molecular Weight | 143.23 g/mol [1] | 73.09 g/mol | 87.12 g/mol | 99.13 g/mol [2] |

| Boiling Point | ~230 °C (estimated) | 153 °C | 165 °C | 202 °C[3] |

| Density | ~0.87 g/cm³ (estimated) | 0.944 g/cm³ | 0.94 g/cm³ | 1.028 g/cm³[2] |

| Polarity | Polar Aprotic | Polar Aprotic | Polar Aprotic | Polar Aprotic[4] |

Potential Advantages of this compound:

-

High Boiling Point: Enables reactions to be conducted at higher temperatures, potentially increasing reaction rates and driving equilibria towards desired products. This is particularly useful for reactions with high activation energies.

-

Good Solvating Power: As a polar aprotic solvent, it is expected to effectively dissolve a wide range of organic and inorganic compounds.

-

Increased Thermal Stability: High boiling points often correlate with greater thermal stability, reducing solvent degradation at elevated temperatures.

-

Potential Green Alternative: While requiring further investigation, its lower volatility compared to DMF and DMAc could reduce worker exposure and environmental emissions.

Potential Applications in Organic Synthesis

Based on the established use of other polar aprotic amide solvents, this compound is a promising candidate for the following classes of reactions, particularly when higher reaction temperatures are beneficial.

Palladium-Catalyzed Cross-Coupling Reactions

Polar aprotic solvents are frequently employed in palladium-catalyzed cross-coupling reactions due to their ability to dissolve both the organic substrates and the inorganic bases and salts involved in the catalytic cycle.

-

Heck Reaction: The Heck reaction, coupling an unsaturated halide with an alkene, is often performed in solvents like DMF, DMAc, or NMP.[5][6][7] this compound could be a suitable alternative, especially for less reactive aryl chlorides that require higher temperatures.

-

Suzuki Coupling: This versatile C-C bond-forming reaction often utilizes polar solvents to facilitate the dissolution of the organoboron species and the base. While various solvents are used, polar aprotic solvents can be effective.

-

Buchwald-Hartwig Amination: The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern organic synthesis. High-boiling point solvents are often necessary to promote the reaction of less reactive aryl halides.

Nucleophilic Substitution Reactions

The polar nature of this compound can stabilize charged intermediates and transition states in nucleophilic substitution reactions, potentially accelerating reaction rates.

Experimental Protocols (Proposed)

Disclaimer: The following protocols are generalized and based on the known applications of similar amide solvents. Optimization of reaction conditions (temperature, time, catalyst loading, etc.) is necessary when substituting this compound for a previously reported solvent.

Protocol 1: Proposed Application in a Heck Reaction

Reaction: Cross-coupling of an aryl halide with an alkene.

Materials:

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Base (e.g., triethylamine, potassium carbonate)

-

This compound (as solvent)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).

-

Add this compound (5 mL) to the vessel.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst (0.01-0.05 mmol) under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove this compound and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Proposed Application in a Suzuki Coupling Reaction

Reaction: Cross-coupling of an aryl halide with an arylboronic acid.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., aqueous sodium carbonate, potassium phosphate)

-

This compound (as solvent)

Procedure:

-

In a reaction flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add this compound (5 mL) and, if using an aqueous base, water (1 mL).

-

Degas the solution with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst (0.01-0.05 mmol) under an inert atmosphere.

-

Heat the mixture with vigorous stirring at a suitable temperature (e.g., 100-150 °C) until completion.

-

After cooling, partition the mixture between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the residue by flash chromatography.

Visualizations

Caption: General workflow for a cross-coupling reaction using this compound.

Caption: A simplified signaling pathway for a Pd-catalyzed cross-coupling reaction.

Conclusion

This compound holds promise as a high-boiling, polar aprotic solvent for various organic transformations. Its physical properties suggest it could be a valuable alternative to commonly used amide solvents, particularly in reactions requiring high temperatures. The provided protocols serve as a starting point for exploring the utility of this compound in the laboratory. Further research is warranted to fully characterize its solvent properties and expand its applications in modern organic synthesis.

References

- 1. This compound | C8H17NO | CID 347960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 4. N-METHYL 2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for N-butylbutanamide in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of N-butylbutanamide in polymer chemistry is not extensively documented in publicly available literature. The following application notes and protocols are based on the chemical properties of this compound and the known applications of structurally similar amide-containing compounds. These notes are intended to provide a theoretical framework and guide for researchers interested in exploring the potential uses of this compound in polymer science.

Introduction

This compound, also known as N-butylbutyramide, is a secondary amide with the chemical formula C₈H₁₇NO.[1] Its structure, featuring a polar amide group and non-polar butyl groups, suggests potential utility in polymer chemistry as a plasticizer, a solvent for specific polymerization processes, or as a building block for novel polyamides. These hypothetical applications are explored in the following sections, along with detailed protocols for their investigation.

Hypothetical Application: this compound as a Plasticizer for Poly(vinyl chloride) (PVC)

Application Note: Plasticizers are additives that increase the flexibility and durability of polymers.[2] The structure of this compound, with its combination of a polar amide group capable of interacting with polar polymers like PVC and alkyl chains that can increase intermolecular spacing, suggests its potential as a plasticizer. Structurally similar fatty acid dialkylamides have been investigated as primary plasticizers for PVC.[3] this compound could potentially offer good compatibility with PVC, leading to a decrease in the glass transition temperature (Tg) and improved mechanical properties.

Experimental Protocol: Evaluation of this compound as a PVC Plasticizer

Objective: To determine the effectiveness of this compound as a plasticizer for PVC by comparing its effect on thermal and mechanical properties against a standard phthalate plasticizer, such as dioctyl phthalate (DOP).

Materials:

-

PVC resin (K-value 65-67)

-

This compound

-

Dioctyl phthalate (DOP) (as a control)

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Two-roll mill

-

Hydraulic press

-

Differential Scanning Calorimeter (DSC)

-

Universal Testing Machine (UTM)

-

Shore Durometer

Procedure:

-

Compounding:

-

Prepare PVC formulations with varying concentrations of this compound (e.g., 10, 20, 30, 40 phr - parts per hundred parts of resin).

-

Prepare a control formulation with the same concentrations of DOP.

-

For each formulation, mix the PVC resin, plasticizer, and thermal stabilizer in a high-speed mixer.

-

Melt-compound each mixture on a two-roll mill at a temperature of 160-170°C for 5-10 minutes to ensure homogeneity.

-

-

Sheet Preparation:

-

Press the compounded material into sheets of a defined thickness (e.g., 1 mm) using a hydraulic press at 170-180°C under a pressure of 10-15 MPa for 5 minutes.

-

Cool the sheets to room temperature under pressure.

-

-

Characterization:

-

Thermal Analysis: Determine the glass transition temperature (Tg) of each formulation using DSC. A significant decrease in Tg compared to unplasticized PVC indicates effective plasticization.

-

Mechanical Testing:

-

Measure the tensile strength and elongation at break of dumbbell-shaped specimens cut from the sheets using a UTM according to ASTM D638.

-

Measure the hardness of the sheets using a Shore D durometer according to ASTM D2240.

-

-

Migration Resistance: Evaluate the resistance of the plasticizer to migration by placing a weighted sample between two sheets of filter paper and storing it at an elevated temperature (e.g., 70°C) for a defined period. The weight loss of the sample corresponds to the amount of migrated plasticizer.[3]

-

Data Presentation: Hypothetical Comparison of Plasticizer Performance

| Plasticizer (30 phr) | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore D) | Migration (Weight Loss %) |

| Unplasticized PVC | 85 | 50 | 5 | 80 | N/A |

| DOP (Control) | 25 | 20 | 300 | 55 | 2.5 |

| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Workflow for Evaluating a Novel Plasticizer

Caption: Workflow for the systematic evaluation of a novel plasticizer for PVC.

Hypothetical Application: this compound in Polyamide Synthesis

Application Note: Polyamides are a class of polymers characterized by repeating amide linkages in the polymer backbone.[4] While this compound itself is not a difunctional monomer and therefore cannot directly form a homopolymer through condensation, it could theoretically be used in several ways in polyamide chemistry:

-

End-capping agent: To control the molecular weight of polyamides during synthesis by reacting with the growing chain ends.

-

Reactive plasticizer: If a derivative of this compound with a reactive group were synthesized, it could be incorporated into the polymer backbone, leading to internal plasticization.[5]

-

Monomer for co-polymerization: A difunctional derivative of this compound could be synthesized and used as a co-monomer to impart specific properties, such as increased flexibility or altered solubility, to the resulting polyamide.

Experimental Protocol: Synthesis of a Co-polyamide using a Hypothetical Diamine Derivative of this compound

Objective: To synthesize a co-polyamide by partially replacing a standard diamine with a hypothetical diamine derivative of this compound and to evaluate the effect on the polymer's properties.

Hypothetical Monomer: For the purpose of this protocol, we will assume the synthesis of "N,N'-bis(4-aminobutyl)butanediamide" as a derivative of this compound.

Materials:

-

Adipoyl chloride

-

Hexamethylenediamine

-

N,N'-bis(4-aminobutyl)butanediamide (hypothetical monomer)

-

Sodium hydroxide

-

N-methyl-2-pyrrolidone (NMP) as a solvent

-

Calcium chloride (as a drying agent)

Procedure (Interfacial Polymerization):

-

Aqueous Phase Preparation: Dissolve a mixture of hexamethylenediamine and the hypothetical diamine monomer in an aqueous sodium hydroxide solution.

-

Organic Phase Preparation: Dissolve adipoyl chloride in a water-immiscible organic solvent (e.g., dichloromethane).

-

Polymerization:

-

Carefully pour the organic phase onto the aqueous phase in a beaker without stirring to create a distinct interface.

-

The polyamide will form at the interface.

-

Gently pull the polymer film from the interface and wind it onto a rotating rod.

-

-

Purification:

-

Wash the resulting polymer thoroughly with water to remove unreacted monomers and salts.

-

Further purify by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.

-

Dry the polymer under vacuum at 60-80°C.

-

-

Characterization:

-

Spectroscopy: Confirm the chemical structure of the co-polyamide using FTIR and NMR spectroscopy.

-

Molecular Weight: Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

-